N-[(5-chloropyridin-2-yl)carbamothioyl]-3-ethoxybenzamide
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Overview
Description
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-ethoxybenzamide is a novel thiourea derivative. Thiourea derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, has shown potential in forming complexes with transition metals, which can be useful in various chemical and biological applications .
Preparation Methods
The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-3-ethoxybenzamide involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 5-chloropyridin-2-amine . The reaction conditions typically include:
Reagents: 2-chlorobenzoyl chloride, potassium thiocyanate, 5-chloropyridin-2-amine
Solvent: Acetone
Temperature: Room temperature
Reaction Time: Several hours
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-ethoxybenzamide has several scientific research applications:
Medicine: It may be explored for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which N-[(5-chloropyridin-2-yl)carbamothioyl]-3-ethoxybenzamide exerts its effects involves its ability to form complexes with transition metals. These complexes can interact with biological targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-ethoxybenzamide can be compared with other thiourea derivatives, such as:
2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N-[(5-chloropyridin-2-yl)carbamothioyl]thiophene-2-carboxamide:
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and the types of complexes it forms with transition metals .
Properties
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-2-21-12-5-3-4-10(8-12)14(20)19-15(22)18-13-7-6-11(16)9-17-13/h3-9H,2H2,1H3,(H2,17,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIICHFMFFKMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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